5-(Methoxycarbonyl)thiophene-2-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H6O4S . It is a monoester derivative of 2,5-thiophenedicarboxylic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The carboxylic acid and the carboxylic acid ester groups of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are approximately coplanar with the thiophene ring, making a dihedral angle of 3.1 (4) and 3.6 (4)°, respectively .Physical And Chemical Properties Analysis
5-(Methoxycarbonyl)thiophene-2-carboxylic acid has a molecular weight of 186.19 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The exact mass of the compound is 185.99867984 g/mol .Scientific Research Applications
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Organic Semiconductors
- Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are the development of advanced compounds with a variety of properties and applications .
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The methods of application involve the synthesis of thiophene derivatives and their use in drug formulation .
- The outcomes of these applications are the development of effective drugs for various health conditions .
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Corrosion Inhibitors
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The application involves the use of thiophene-mediated molecules in the formulation of corrosion inhibitors .
- The result is the creation of effective inhibitors that protect metals and other materials from corrosion .
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Biological Research
- 5-Chlorothiophene-2-carboxylic acid, a thiophene derivative, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- The methods of application involve the use of this compound in various biological experiments .
- The outcomes of these applications are the development of new insights and discoveries in life science .
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Eye Drops
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Synthetic Chemistry
- Thiophene derivatives are used in synthetic chemistry for the synthesis of a variety of compounds .
- The methods of application involve the use of thiophene derivatives in various synthetic reactions .
- The outcomes of these applications are the development of new compounds with a variety of properties and applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-methoxycarbonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHZGBOWRWIEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355948 | |
Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)thiophene-2-carboxylic acid | |
CAS RN |
50340-79-9 | |
Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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